3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . Compounds of this class have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds have been synthesized through reactions involving various functionalized hydrazonoyl chlorides .Scientific Research Applications
Synthesis and Characterization
The compound, as a derivative of pyrimidine, has been extensively studied in various synthesis and characterization processes. For instance, a study highlighted the synthesis and characterization of a similar pyrimidine derivative, employing spectroscopic techniques and X-ray single crystal diffraction for structural elucidation. Computational methods such as DFT calculations were also used to compare geometrical parameters and spectral data (Lahmidi et al., 2019). Another study focused on the synthesis of fused pyrimidine derivatives, providing insights into the chemical reactions and structures involved in the creation of such compounds (Hossain & Bhuiyan, 2009).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds structurally similar to 3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. For instance, compounds in the triazolopyrimidine family have shown substantial antibacterial activity against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential of such compounds in developing new antimicrobial agents (Shawali et al., 2006, Prakash et al., 2007).
Mechanistic Insights and Structural Elucidation
Research has also delved into the mechanism of formation and structural elucidation of similar compounds. For example, studies have discussed the mechanisms of formation of synthesized compounds and used various analytical methods to confirm their structure. These insights are crucial for understanding the chemical behavior and potential applications of such compounds in various fields (Gomha et al., 2018, Farghaly et al., 2011).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as c-met kinase) and inhibit its function . This inhibition could lead to changes in cellular processes controlled by the target protein.
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially leading to anti-tumor effects .
Result of Action
Based on the potential inhibition of c-met kinase, it could exhibit anti-tumor activity . This is inferred from the reported effects of similar compounds on cancer cell lines .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-2-3-12-8-13(21)16-14-17-18-15(19(12)14)24-9-10-4-6-11(7-5-10)20(22)23/h4-8H,2-3,9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGCZMXLGKVXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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